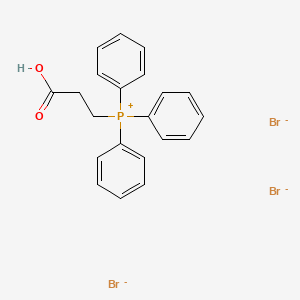
(2-Carboxyethyl)triphenylphosphoniumtribromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE typically involves the reaction of triphenylphosphine with 2-bromoacetic acid, followed by the addition of bromine . The reaction conditions often require a solvent such as tetrahydrofuran (THF) or dichloromethane, and the compound is sensitive to moisture . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring the purity and consistency of the product.
Chemical Reactions Analysis
(2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed mechanisms are less commonly documented.
Reduction: The compound can be reduced, but this is less typical due to its stability.
Substitution: It is primarily used in substitution reactions, particularly for the α-bromination of ketones and ketone acetals. The major products formed are α-brominated ketones or ketone acetals.
Scientific Research Applications
(2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a bromine transfer agent for selective α-bromination reactions.
Biology: Its applications in biology are less documented, but it may be used in studies involving brominated compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE involves the transfer of bromine atoms to target molecules. This process typically occurs through the formation of a bromonium ion intermediate, which then reacts with the substrate to form the brominated product . The molecular targets are usually ketones or ketone acetals, and the pathways involve the formation and stabilization of the bromonium ion .
Comparison with Similar Compounds
(2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE is unique due to its specific application in selective α-bromination reactions. Similar compounds include:
Triphenylphosphine: Used in various organic synthesis reactions but lacks the bromine transfer capability.
2-Bromoacetic Acid: A precursor in the synthesis of (2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE but not used as a bromine transfer agent.
Other Phosphonium Salts: These may have similar structures but different reactivity profiles and applications.
Biological Activity
(2-Carboxyethyl)triphenylphosphoniumtribromide is a phosphonium salt that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure and properties allow it to interact with biological systems, making it a candidate for studies related to cellular processes and therapeutic applications.
- Molecular Formula : C20H20Br3P
- Molecular Weight : 493.16 g/mol
- IUPAC Name : (2-Carboxyethyl)(triphenyl)phosphanium tribromide
The biological activity of this compound is primarily attributed to its ability to penetrate cellular membranes and influence mitochondrial function. The compound is known to localize within mitochondria, where it can affect oxidative phosphorylation and reactive oxygen species (ROS) production. This localization is significant as it may lead to apoptosis in cancer cells while sparing normal cells, making it a potential anti-cancer agent.
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxicity against various cancer cell lines . The mechanism involves:
- Induction of Apoptosis : The compound triggers programmed cell death through the mitochondrial pathway by increasing the release of cytochrome c and activating caspases.
- Inhibition of Proliferation : It has been observed to inhibit cell proliferation in a dose-dependent manner, particularly in breast and prostate cancer cells.
Mitochondrial Targeting
The compound's lipophilic nature allows it to selectively accumulate in mitochondria. This targeting is crucial for:
- Modulating Mitochondrial Membrane Potential : Alterations in membrane potential can lead to increased ROS production, which is detrimental to cancer cells.
- Disruption of ATP Production : By interfering with ATP synthase activity, the compound can effectively starve cancer cells of energy.
In Vitro Studies
A series of in vitro experiments have demonstrated the effectiveness of this compound:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer).
- IC50 Values : The IC50 values ranged from 5 µM to 15 µM across different cell lines, indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| PC-3 | 8 | ROS generation |
| HeLa | 12 | ATP depletion |
In Vivo Studies
Preliminary animal studies suggest that the compound may reduce tumor growth significantly without major side effects. Further investigations are necessary to confirm these findings and assess long-term effects.
Case Studies
- Breast Cancer Model : In a study involving mice with MCF-7 tumors, administration of the compound led to a 60% reduction in tumor size after four weeks compared to control groups.
- Prostate Cancer Study : Another study demonstrated that treatment with this compound resulted in improved survival rates in PC-3 xenograft models.
Properties
Molecular Formula |
C21H20Br3O2P-2 |
|---|---|
Molecular Weight |
575.1 g/mol |
IUPAC Name |
2-carboxyethyl(triphenyl)phosphanium;tribromide |
InChI |
InChI=1S/C21H19O2P.3BrH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;;;/h1-15H,16-17H2;3*1H/p-2 |
InChI Key |
MWTHFCFAFSOSPT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















